![molecular formula C21H28N2O2 B12601858 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine CAS No. 918482-15-2](/img/structure/B12601858.png)
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine is an organic compound with the molecular formula C20H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazin beinhaltet typischerweise die Reaktion von 1-(2-Phenylethyl)piperazin mit 2-(4-Methoxyphenoxy)ethylchlorid unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt, wobei eine Base wie Kaliumcarbonat oder Natriumhydroxid die nukleophile Substitutionsreaktion fördert.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Das Verfahren würde hinsichtlich Ausbeute und Reinheit optimiert, wobei Kostenwirksamkeit und Skalierbarkeit berücksichtigt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Der aromatische Ring kann Reduktionsreaktionen eingehen, um Cyclohexanderivate zu bilden.
Substitution: Der Piperazinring kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas.
Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat.
Hauptprodukte
Oxidation: Bildung von 1-[2-(4-Hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazin.
Reduktion: Bildung von Cyclohexanderivaten der aromatischen Ringe.
Substitution: Bildung verschiedener substituierter Piperazinderivate, abhängig vom verwendeten Substituenten.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Zielstrukturen, einschließlich Rezeptoren und Enzymen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von neurologischen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren im zentralen Nervensystem. Es kann als Agonist oder Antagonist an diesen Rezeptoren wirken und deren Aktivität modulieren, wodurch verschiedene physiologische Prozesse beeinflusst werden. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[2-(4-Hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazin
- 1-[2-(4-Chlorophenoxy)ethyl]-4-(2-phenylethyl)piperazin
- 1-[2-(4-Methylphenoxy)ethyl]-4-(2-phenylethyl)piperazin
Einzigartigkeit
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazin ist aufgrund des Vorhandenseins der Methoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Methoxygruppe kann die Lipophilie der Verbindung verbessern, wodurch möglicherweise ihre Fähigkeit verbessert wird, biologische Membranen zu durchqueren und mit Zielrezeptoren zu interagieren.
Die einzigartige Struktur und Eigenschaften dieser Verbindung machen sie zu einem wertvollen Werkzeug in verschiedenen Forschungs- und industriellen Anwendungen, die sie von anderen ähnlichen Piperazinderivaten abheben.
Eigenschaften
CAS-Nummer |
918482-15-2 |
|---|---|
Molekularformel |
C21H28N2O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-24-20-7-9-21(10-8-20)25-18-17-23-15-13-22(14-16-23)12-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3 |
InChI-Schlüssel |
ZLDKRZOBFOKSCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



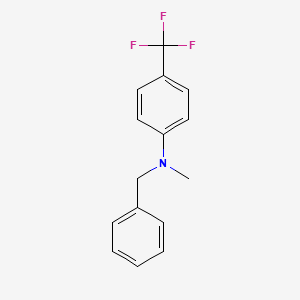
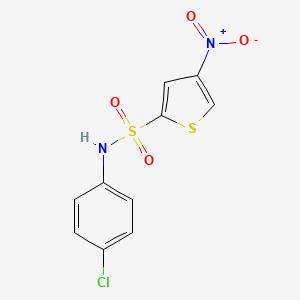

![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
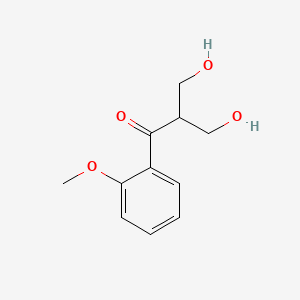
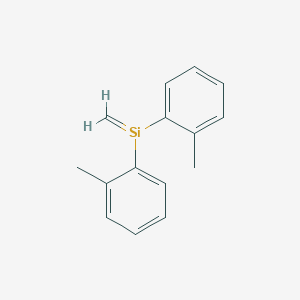
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
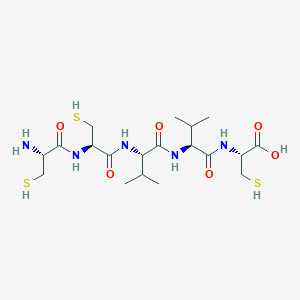
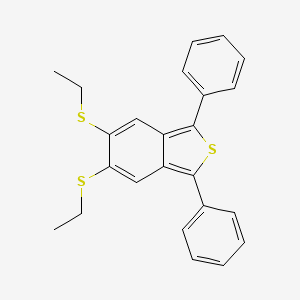

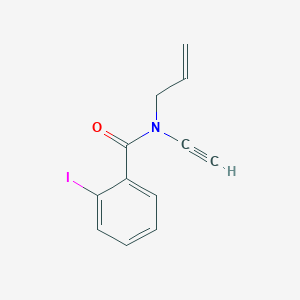
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)

